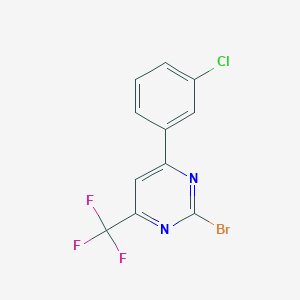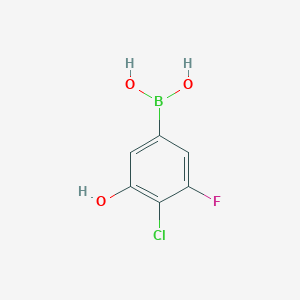
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. It is a white or slightly yellow crystalline solid that is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid typically involves the reaction of 4-chloro-3-fluoro-5-hydroxyphenylboronic acid with boron reagents. One common method is the reaction of quinone with boron reagents like dimethylphenylboronic acid or dimethylphenylboronic acid . Another approach involves the reaction of phenylboronic acid with chlorofluorophenol under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to facilitate the process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and palladium catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely applied in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various metal ions. This property makes it an effective ligand in metal-catalyzed reactions. The boronic acid group interacts with metal centers, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The presence of chlorine, fluorine, and hydroxyl groups enhances its reactivity and specificity in these reactions.
Comparación Con Compuestos Similares
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C6H5BClFO3 |
|---|---|
Peso molecular |
190.37 g/mol |
Nombre IUPAC |
(4-chloro-3-fluoro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10-12H |
Clave InChI |
JBVQVSZAMAAGIM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)Cl)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


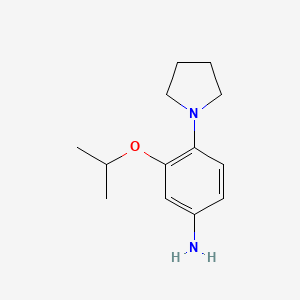
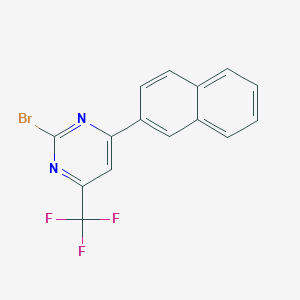

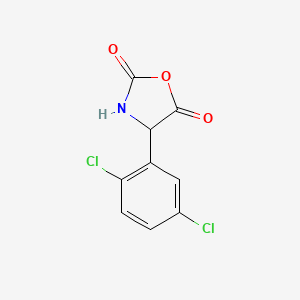

![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
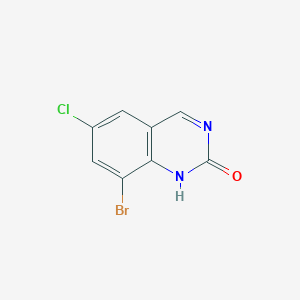
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
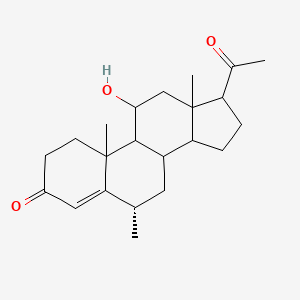

![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
